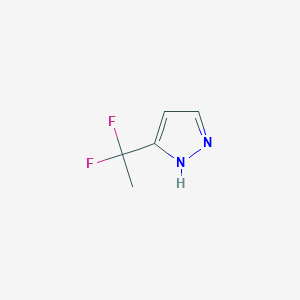

3-(1,1-difluoroetil)-1H-pirazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(1,1-difluoroethyl)-1H-pyrazole” is an organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a 1,1-difluoroethyl group. This group contains two fluorine atoms, which can significantly influence the compound’s properties .

Molecular Structure Analysis

The molecular structure of “3-(1,1-difluoroethyl)-1H-pyrazole” would consist of a pyrazole ring with a 1,1-difluoroethyl group attached to one of the carbon atoms. The presence of the fluorine atoms would likely influence the electron distribution and polarity of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “3-(1,1-difluoroethyl)-1H-pyrazole” are not available, compounds containing pyrazole rings are known to participate in various chemical reactions. These include nucleophilic substitutions, electrophilic additions, and redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(1,1-difluoroethyl)-1H-pyrazole” would be influenced by its molecular structure. The presence of the fluorine atoms could increase its stability and polarity .Aplicaciones Científicas De Investigación

Química medicinal y diseño de fármacos

La incorporación de átomos de flúor en moléculas orgánicas a menudo conduce a cambios significativos en las propiedades físicas, químicas y biológicas. El grupo difluoroetil en 3-(1,1-difluoroetil)-1H-pirazol imita las características estérica y electrónica de un grupo metoxi. En consecuencia, juega un papel crucial en el diseño de fármacos. Por ejemplo:

- LSZ102: Un agente clínico actualmente en ensayos de fase I/Ib para el tratamiento del cáncer de mama positivo para el receptor de estrógeno alfa, donde el grupo difluoroetil mejora la potencia .

Propiedades de donador de enlace de hidrógeno

Los compuestos que llevan un grupo CF₂H (como this compound) exhiben mejores propiedades de donador de enlace de hidrógeno que sus análogos metilados. Esta propiedad tiene implicaciones en varias interacciones químicas y procesos biológicos .

Mecanismo De Acción

Target of Action

Similar compounds such as dl-threo-3-(1,1-difluoroethyl)malic acids have been studied for their interaction with the enzyme 3-isopropylmalate dehydrogenase (ipmdh) . IPMDH plays a crucial role in the biosynthetic pathway of the essential amino acid L-leucine .

Mode of Action

Related compounds have been designed for mechanism-based inhibition of their target enzymes . For instance, fluorinated substrates like F-IPM and F2-EM undergo an additional elimination reaction after the normal enzyme reaction to afford an α,β-unsaturated carbonyl product .

Biochemical Pathways

Similar compounds have been shown to interact with the biosynthetic pathway of the essential amino acid l-leucine, specifically targeting the enzyme 3-isopropylmalate dehydrogenase (ipmdh) .

Result of Action

Similar compounds have been shown to result in the formation of an α,β-unsaturated carbonyl product after the normal enzyme reaction .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1,1-difluoroethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-5(6,7)4-2-3-8-9-4/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJXKYYFKKQIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462380-24-0 |

Source

|

| Record name | 3-(1,1-difluoroethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2468211.png)

![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)

![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/no-structure.png)

![1-[3-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2468220.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)

![2,4-dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2468222.png)

![5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine](/img/structure/B2468224.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2468229.png)